tert-Butyl allylcarbamate

Description

BenchChem offers high-quality tert-Butyl allylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl allylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-prop-2-enylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-5-6-9-7(10)11-8(2,3)4/h5H,1,6H2,2-4H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWARHXCROCWEAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30945490 | |

| Record name | tert-Butyl hydrogen prop-2-en-1-ylcarbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30945490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22815-62-9, 78888-18-3 | |

| Record name | tert-Butyl hydrogen prop-2-en-1-ylcarbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30945490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(prop-2-en-1-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

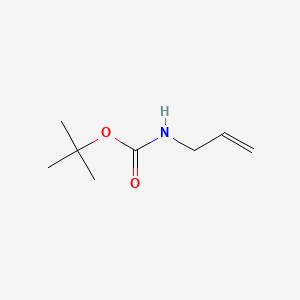

what is the structure of tert-Butyl allylcarbamate

An In-depth Technical Guide to tert-Butyl Allylcarbamate for Researchers, Scientists, and Drug Development Professionals

Abstract

tert-Butyl allylcarbamate, a carbamate ester, is a vital bifunctional molecule in modern organic synthesis. Its structure incorporates a tert-butoxycarbonyl (Boc) protecting group on a nitrogen atom, alongside a synthetically versatile allyl group. This unique combination allows for the strategic manipulation of amine functionalities while enabling a diverse array of subsequent chemical transformations at the allylic position. This guide provides a comprehensive technical overview of the structure, properties, synthesis, and key applications of tert-butyl allylcarbamate, tailored for professionals in chemical research and pharmaceutical development.

Core Structural Analysis and Physicochemical Properties

At its core, tert-butyl allylcarbamate is an N-protected allylamine. The structure is defined by two key functional components that dictate its chemical behavior and utility.

-

The tert-Butoxycarbonyl (Boc) Group: This moiety serves as a robust protecting group for the amine. The steric bulk of the tert-butyl group shields the nitrogen lone pair, rendering it significantly less nucleophilic and basic. This protection is stable to a wide range of reagents and reaction conditions, including many nucleophiles, bases, and catalytic hydrogenation conditions. The Boc group can be readily cleaved under specific acidic conditions (e.g., trifluoroacetic acid) or thermal stress, regenerating the free amine when desired.

-

The Allyl Group: The terminal alkene of the allyl group (

) is a locus of high reactivity.[1] It can participate in a multitude of reactions, including electrophilic additions, olefin metathesis, and various palladium-catalyzed cross-coupling reactions, making it an invaluable handle for molecular elaboration.[1]

The interplay of these two groups makes tert-butyl allylcarbamate a strategic building block for introducing a protected nitrogen atom that can be deprotected and/or further functionalized at a later synthetic stage.

Caption: 2D structure of tert-Butyl allylcarbamate.

Physicochemical Data Summary

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₅NO₂ | [2][3][4] |

| Molecular Weight | 157.21 g/mol | [2][3][4][5] |

| IUPAC Name | tert-butyl N-prop-2-enylcarbamate | [3][5] |

| CAS Number | 78888-18-3 | [3][4] |

| Appearance | White to light yellow powder or lump | |

| Melting Point | 36-38 °C (lit.) | [4][6][7] |

| Boiling Point | 48-50°C / 0.3 mmHg | [6][7] |

| Density | 0.938 g/mL at 25 °C (lit.) | [4][6][7] |

| Solubility | Insoluble in water; soluble in methanol and other organic solvents. | [1][7] |

Synthesis Protocol: N-Boc Protection of Allylamine

The synthesis of tert-butyl allylcarbamate is a robust and high-yielding procedure based on the nucleophilic attack of allylamine on di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard method for introducing the Boc protecting group onto a primary amine.

Caption: Synthetic workflow for tert-Butyl allylcarbamate.

Detailed Experimental Methodology

This protocol is adapted from established procedures for Boc protection.[7]

-

Reagent Preparation:

-

In a two-necked round-bottomed flask equipped with a magnetic stir bar and an argon inlet, dissolve freshly distilled allylamine (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂).

-

Cool the flask to 0 °C using an ice bath.

-

-

Reaction Execution:

-

In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O, 1.0 eq.) in anhydrous dichloromethane.[7]

-

Add the Boc₂O solution dropwise to the cooled, stirring allylamine solution over 15-20 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for 12-18 hours.

-

-

Work-up and Purification:

-

Monitor the reaction to completion using Thin Layer Chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and finally with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

If necessary, purify the product via flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure compound.

-

Applications in Research and Development

The utility of tert-butyl allylcarbamate stems from its ability to act as a linchpin in multi-step synthetic sequences.

Amine Protection and Masking

The primary role of the Boc group is to temporarily mask the reactivity of the amine.[8] This is crucial in complex syntheses where the nitrogen atom could otherwise interfere with reactions intended for other parts of the molecule, such as acting as a base or a competing nucleophile. The Boc group's stability and predictable cleavage make it a cornerstone of modern protecting group strategy.

Synthesis of Heterocycles and Complex Amines

The allyl group provides a reactive handle for a wide range of C-C and C-N bond-forming reactions. This is particularly valuable in the synthesis of nitrogen-containing heterocycles, which are prevalent motifs in pharmaceuticals. For instance, it is used in the synthesis of isoxazolidines and 5-substituted thiazolidin-2-ones.[1]

Intermediate in Pharmaceutical Synthesis

Tert-butyl carbamate derivatives are key intermediates in the synthesis of various active pharmaceutical ingredients (APIs). For example, related structures are used to synthesize the anticonvulsant drug Lacosamide.[9] The use of a Boc-protected intermediate can offer advantages over other protecting groups like Cbz, such as avoiding heavy metal catalysts for deprotection and potentially improving yields and process scalability.[9]

Structural Verification and Characterization

Confirming the identity and purity of synthesized tert-butyl allylcarbamate is achieved through standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is highly diagnostic. Key expected signals include:

-

A sharp, prominent singlet at ~1.45 ppm, integrating to 9 protons, corresponding to the chemically equivalent protons of the tert-butyl group.[10][11]

-

A multiplet for the terminal vinyl protons (=CH₂) around 5.1-5.2 ppm.

-

A multiplet for the internal vinyl proton (-CH=) around 5.8-5.9 ppm.

-

A triplet or doublet of triplets for the allylic methylene protons (-CH₂-N) around 3.8 ppm.

-

A broad singlet for the N-H proton, typically around 4.6-5.0 ppm, whose chemical shift can be concentration and solvent dependent.[10]

-

-

¹³C NMR: The carbon spectrum will corroborate the structure with signals for:

-

The carbonyl carbon of the carbamate (~155 ppm).

-

The quaternary and methyl carbons of the tert-butyl group.

-

The three distinct carbons of the allyl group, including two in the vinyl region (~115-135 ppm) and one for the allylic carbon (~44 ppm).

-

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups:

-

A strong, sharp absorption band around 1700 cm⁻¹, characteristic of the C=O (carbonyl) stretch of the carbamate.[8]

-

A moderate band around 3300-3400 cm⁻¹ corresponding to the N-H stretch.

-

C-H stretching bands just below 3000 cm⁻¹.

-

A C=C stretch for the allyl group around 1645 cm⁻¹.

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), a characteristic fragmentation pattern involves the loss of the tert-butyl group ([M-57]⁺), which is often a prominent peak and a key identifier for tert-butyl containing compounds.[12] The molecular ion peak (M⁺) at m/z = 157 may also be observed.

References

-

ResearchGate. (n.d.). 1H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). Retrieved from [Link][13]

-

Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof. Retrieved from [9]

-

ChemBK. (n.d.). Tert-butyl allylcarbamate. Retrieved from [Link][6]

-

PubChem. (n.d.). tert-butyl N-(prop-2-en-1-yl)carbamate. Retrieved from [Link][5]

-

Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved from [Link][8]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link][14]

-

National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate. Retrieved from [Link][15]

-

CP Lab Safety. (n.d.). tert-Butyl N-Allylcarbamate, 5 grams. Retrieved from [Link][16]

-

ResearchGate. (n.d.). FT-IR spectrum of tert-butyl.... Retrieved from [Link][17]

-

PubMed Central. (n.d.). MASS SPECTROMETRY-BASED METABOLOMICS. Retrieved from [Link][12]

Sources

- 1. CAS 78888-18-3: tert-butyl N-allylcarbamate | CymitQuimica [cymitquimica.com]

- 2. biosynth.com [biosynth.com]

- 3. tert-Butyl N-Allylcarbamate 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. tert-butyl N-(prop-2-en-1-yl)carbamate | C8H15NO2 | CID 4067274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. TERT-BUTYL N-ALLYLCARBAMATE | 78888-18-3 [chemicalbook.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. tert-Butyl carbamate(4248-19-5) 1H NMR [m.chemicalbook.com]

- 12. MASS SPECTROMETRY-BASED METABOLOMICS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. tert-Butyl carbamate [webbook.nist.gov]

- 16. calpaclab.com [calpaclab.com]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of tert-Butyl Allylcarbamate from Allylamine

Abstract: This technical guide provides a comprehensive, field-proven methodology for the synthesis of tert-butyl allylcarbamate via the N-tert-butoxycarbonylation (Boc protection) of allylamine. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the reaction mechanism, a detailed and replicable experimental protocol, and critical insights into the underlying chemical principles. Emphasis is placed on causality behind experimental choices, self-validating protocols, and robust analytical characterization, ensuring both scientific integrity and practical success.

Introduction: The Strategic Importance of tert-Butyl Allylcarbamate

In the landscape of modern organic synthesis, particularly in pharmaceutical and materials science, the use of protecting groups is a cornerstone of molecular design. The tert-butoxycarbonyl (Boc) group is arguably the most ubiquitous amine protecting group, valued for its stability across a wide range of reaction conditions and its facile, clean removal under mild acidic conditions.[1]

Tert-butyl allylcarbamate serves as a critical bifunctional building block. The Boc-protected amine moiety allows for the participation of the allyl group in a variety of subsequent transformations—such as cross-metathesis, hydroformylation, or Heck reactions—without interference from the nucleophilic and basic nitrogen atom.[2] This guide details a reliable and scalable procedure for its preparation from commercially available starting materials.

Reaction Mechanism: The Nucleophilic Acyl Substitution

The synthesis of tert-butyl allylcarbamate from allylamine and di-tert-butyl dicarbonate (Boc₂O) is a classic example of nucleophilic acyl substitution.[3] The reaction proceeds through a well-understood pathway driven by the high electrophilicity of the Boc anhydride carbonyl carbons and the nucleophilicity of the primary amine.

The key mechanistic steps are as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of allylamine attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate. This forms a transient tetrahedral intermediate.[4][5]

-

Intermediate Collapse: The unstable tetrahedral intermediate collapses. The C-O bond cleaves, expelling a tert-butyl carbonate anion as a leaving group.

-

Deprotonation and Decarboxylation: The tert-butyl carbonate anion is unstable and rapidly breaks down into gaseous carbon dioxide (CO₂) and a tert-butoxide anion.[6] The highly basic tert-butoxide then deprotonates the positively charged ammonium species to yield the final N-Boc protected amine and tert-butanol. The irreversible loss of CO₂ gas provides a strong thermodynamic driving force, pushing the reaction to completion.[3]

While the reaction can proceed without an external base, the addition of a mild, non-nucleophilic base like triethylamine (TEA) can be employed to scavenge the proton from the amine, thereby maintaining its nucleophilicity and potentially increasing the reaction rate.[3] However, for a simple primary amine like allylamine, the reaction often proceeds efficiently without an added base.[6]

Caption: Mechanism of Boc protection of allylamine.

Experimental Protocol: A Validated Procedure

This section provides a detailed, step-by-step protocol for the synthesis of tert-butyl allylcarbamate on a 30 mmol scale. The procedure is based on established literature methods and has been optimized for high yield and purity.[7]

Materials and Reagents

It is imperative to use high-purity reagents and anhydrous solvents to minimize side reactions and ensure a high yield.

| Reagent/Material | Chemical Formula | M.W. ( g/mol ) | Amount Used | Moles (mmol) | Key Properties |

| Allylamine | C₃H₇N | 57.09 | 2.3 mL (1.71 g) | 30 | Flammable, toxic, corrosive |

| Di-tert-butyl dicarbonate | C₁₀H₁₈O₅ | 218.25 | 6.54 g | 30 | Irritant, moisture sensitive |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ~60 mL | - | Anhydrous, volatile |

| 5% Citric Acid Solution | C₆H₈O₇ (aq) | 192.12 | ~40 mL | - | Aqueous, mild acid |

| Brine (Saturated NaCl) | NaCl (aq) | 58.44 | ~20 mL | - | Aqueous, for drying |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | Drying agent |

Step-by-Step Synthesis Workflow

The entire procedure should be conducted in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

-

Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add freshly distilled allylamine (2.3 mL, 30 mmol).

-

Add 10 mL of anhydrous dichloromethane (DCM) to dissolve the allylamine.

-

Cool the flask in an ice bath to 0 °C. Causality: This initial cooling is crucial to control the initial exotherm of the reaction upon addition of the Boc anhydride.

-

-

Reagent Addition:

-

In a separate beaker, dissolve di-tert-butyl dicarbonate (6.54 g, 30 mmol) in 20 mL of anhydrous DCM.

-

Slowly add the di-tert-butyl dicarbonate solution to the cooled, stirring allylamine solution dropwise via an addition funnel over 20-30 minutes. Causality: Slow addition prevents a rapid temperature increase, which could lead to side reactions and the formation of di-tert-butylated byproducts.

-

-

Reaction Execution:

-

After the addition is complete, remove the ice bath and allow the reaction mixture to gradually warm to room temperature.

-

Continue stirring the mixture for 4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting allylamine spot has been consumed. A typical mobile phase is 20-30% ethyl acetate in hexanes.

-

-

Workup and Purification:

-

Upon completion, dilute the reaction mixture with an additional 30 mL of DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with 20 mL of 5% aqueous citric acid solution (twice) and 20 mL of brine. Causality: The citric acid wash removes any unreacted allylamine and any potential trace bases. The brine wash helps to break any emulsions and begins the drying process.[7][8]

-

Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Product Isolation:

-

The resulting crude product is typically a white solid or a colorless oil that solidifies upon standing. The reported yield for this procedure is approximately 68-75%.[7] Further purification, if necessary, can be achieved by flash column chromatography on silica gel.

-

Caption: Experimental workflow for the synthesis.

Product Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized tert-butyl allylcarbamate. The primary methods are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

| Technique | Functional Group | Expected Chemical Shift / Frequency |

| ¹H NMR (CDCl₃) | -C(CH₃ )₃ (tert-butyl) | ~1.45 ppm (singlet, 9H)[9] |

| -NH - | ~4.6-5.0 ppm (broad singlet, 1H) | |

| =CH₂ | ~5.1-5.2 ppm (multiplet, 2H) | |

| -CH₂ -N | ~3.8 ppm (triplet, 2H) | |

| -CH = | ~5.8-5.9 ppm (multiplet, 1H) | |

| ¹³C NMR (CDCl₃) | -C (CH₃)₃ | ~28.4 ppm |

| -C H₂-N | ~44.0 ppm | |

| -C (CH₃)₃ | ~79.1 ppm | |

| =C H₂ | ~116.0 ppm | |

| -C H= | ~135.0 ppm | |

| -C =O (Carbamate) | ~155.9 ppm | |

| FT-IR (neat) | N-H Stretch | ~3350 cm⁻¹ (broad) |

| C-H Stretch (sp³, sp²) | ~2980-3080 cm⁻¹ | |

| C=O Stretch (Carbamate) | ~1690-1710 cm⁻¹ (strong) | |

| C=C Stretch | ~1645 cm⁻¹ |

Note: NMR chemical shifts can vary slightly depending on the solvent and concentration. The broadness of the N-H signal in ¹H NMR is typical and its chemical shift is concentration-dependent.[10]

Safety and Handling

Scientific integrity demands a rigorous approach to safety. The reagents used in this synthesis possess significant hazards that must be properly managed.

-

Allylamine: Highly flammable, toxic upon inhalation, ingestion, or skin contact, and causes severe skin burns and eye damage. It must be handled exclusively in a chemical fume hood.[11]

-

Di-tert-butyl dicarbonate (Boc₂O): A combustible solid that can cause skin and serious eye irritation. Inhalation may cause respiratory irritation. Avoid contact and handle with care.[12][13]

-

Dichloromethane (DCM): A volatile solvent that is a suspected carcinogen and can cause skin and eye irritation. All operations involving DCM should be performed in a fume hood.

-

General Precautions: The reaction releases CO₂ gas and should not be performed in a sealed vessel.[6] Always wear appropriate PPE, including chemical-resistant gloves (nitrile is suitable), a flame-retardant lab coat, and chemical splash goggles. Ensure access to an emergency shower and eyewash station. All chemical waste must be disposed of in accordance with institutional and local regulations.

Conclusion

The Boc protection of allylamine is a fundamental and highly reliable transformation that provides a valuable intermediate for multi-step organic synthesis. By understanding the underlying nucleophilic acyl substitution mechanism, adhering to a controlled and validated experimental protocol, and confirming product identity through rigorous analytical methods, researchers can confidently and safely produce high-purity tert-butyl allylcarbamate. This guide serves as a self-validating framework, empowering scientists to successfully execute this important synthesis.

References

-

tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent . The Royal Society of Chemistry. Available at: [Link]

-

tert-Butyloxycarbonyl protecting group . Wikipedia. Available at: [Link]

-

Allyl Cyanate-To-Isocyanate Rearrangement: Preparation of tert-Butyl 3,7-dimethylocta-1,6-dien-3-ylcarbamate . Organic Syntheses. Available at: [Link]

-

Boc-Protected Amino Groups . Organic Chemistry Portal. Available at: [Link]

-

Boc Protection Mechanism (Boc2O) . Common Organic Chemistry. Available at: [Link]

-

Carbamic acid, tert-butyl ester . Organic Syntheses. Available at: [Link]

-

Amine Protection / Deprotection . Fisher Scientific. Available at: [Link]

- CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof. Google Patents.

-

Boc Protecting Group for Amines . Chemistry Steps. Available at: [Link]

-

BOC Protection and Deprotection . J&K Scientific LLC. Available at: [Link]

-

Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates . Michael Pittelkow. Available at: [Link]

-

Safety Data Sheet: Di-tert-butyl dicarbonate . Carl ROTH. Available at: [Link]

Sources

- 1. Amine Protection / Deprotection [fishersci.co.uk]

- 2. biosynth.com [biosynth.com]

- 3. benchchem.com [benchchem.com]

- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 7. TERT-BUTYL N-ALLYLCARBAMATE | 78888-18-3 [chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. fishersci.com [fishersci.com]

- 12. carlroth.com [carlroth.com]

- 13. peptide.com [peptide.com]

tert-Butyl allylcarbamate CAS number and molecular weight

CAS Registry Number: 78888-18-3 Molecular Weight: 157.21 g/mol [1][2][3]

Executive Summary

tert-Butyl allylcarbamate (also known as N-Boc-allylamine) is a critical nitrogen-protecting group intermediate used extensively in pharmaceutical, agrochemical, and polymer research. By masking the nucleophilic primary amine of allylamine with a tert-butoxycarbonyl (Boc) group, this compound allows researchers to perform chemoselective transformations on the allyl moiety—such as olefin metathesis, epoxidation, or hydroboration—without interference from the amine functionality.

This guide provides a definitive technical profile of tert-Butyl allylcarbamate, synthesizing physicochemical data, validated synthesis protocols, and strategic applications in modern drug development.[4]

Physicochemical Specifications

The following data represents the standard profile for high-purity (>98%) research-grade material.

| Property | Value | Notes |

| CAS Number | 78888-18-3 | Unique identifier |

| IUPAC Name | tert-Butyl prop-2-en-1-ylcarbamate | Systematic nomenclature |

| Molecular Formula | C₈H₁₅NO₂ | |

| Molecular Weight | 157.21 g/mol | |

| Physical State | Low-melting solid or liquid | Dependent on ambient temp |

| Melting Point | 36–38 °C | Solidifies in cold storage |

| Density | 0.938 g/mL | At 25 °C |

| Solubility | Soluble in DCM, THF, EtOAc | Insoluble in water |

| Flash Point | 79 °C (Closed Cup) | Combustible |

Synthesis & Production Mechanism[6][7]

The industrial and laboratory standard for producing tert-Butyl allylcarbamate involves the chemoselective protection of allylamine using Di-tert-butyl dicarbonate (Boc₂O).

3.1. Reaction Mechanism

The reaction proceeds via nucleophilic attack of the primary amine lone pair onto one of the carbonyl carbons of Boc₂O. This forms a tetrahedral intermediate which collapses to release tert-butyl carbonate (which decomposes to CO₂ and tert-butanol) and the desired carbamate.

3.2. Experimental Protocol (Self-Validating)

Objective: Synthesis of N-Boc-allylamine on a 10 mmol scale.

Reagents:

-

Allylamine (10 mmol, 0.75 mL)

-

Di-tert-butyl dicarbonate (Boc₂O) (11 mmol, 2.4 g)

-

Triethylamine (Et₃N) (12 mmol, 1.67 mL)

-

Dichloromethane (DCM) (20 mL)

Procedure:

-

Setup: Flame-dry a 50 mL round-bottom flask and purge with Nitrogen (N₂). Add DCM and Allylamine. Cool to 0 °C using an ice bath.

-

Addition: Add Et₃N followed by the dropwise addition of Boc₂O dissolved in minimal DCM. The slow addition prevents thermal runaway and non-selective side reactions.

-

Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4 hours. Monitor via TLC (Solvent: 20% EtOAc/Hexanes; Stain: Ninhydrin). The disappearance of the baseline amine spot indicates completion.

-

Workup: Quench with saturated NH₄Cl (10 mL). Extract the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

-

Purification: Concentrate in vacuo. If necessary, purify via flash column chromatography (SiO₂, 10% EtOAc/Hexanes) to yield a colorless oil/solid (Yield: ~90-95%).

3.3. Synthesis Workflow Diagram

Figure 1: Mechanistic pathway for the Boc-protection of allylamine.

Strategic Applications in Drug Discovery[7]

tert-Butyl allylcarbamate is not merely a protected amine; it is a "linchpin" reagent in the construction of nitrogen heterocycles found in alkaloids and pharmaceutical agents.

4.1. Olefin Metathesis (RCM)

Free amines are notorious poisons for Grubbs' catalysts (ruthenium carbenes) used in Ring-Closing Metathesis (RCM). The lone pair on the nitrogen can coordinate to the Ruthenium center, deactivating the catalyst.

-

Solution: Converting the amine to a carbamate (Boc) reduces the electron density on the nitrogen, preventing coordination.

-

Application: N-Boc-allylamine is frequently reacted with acrylate derivatives via Cross-Metathesis (CM) or tethered to other alkenes to form dehydropiperidines or pyrrolidines via RCM.

4.2. Radical Cyclizations

The allyl group serves as a radical acceptor. In the presence of radical initiators, N-Boc-allylamine can undergo intramolecular cyclization to form functionalized pyrrolidinones, a core scaffold in racetams (nootropic drugs).

4.3. Application Workflow: Synthesis of Cyclic Amines

Figure 2: Application of N-Boc-allylamine in Ring-Closing Metathesis (RCM) to generate cyclic pharmaceutical cores.

Handling, Safety, and Stability

Signal Word: WARNING

-

Hazard Statements:

-

Storage Protocol:

-

Store at 2–8 °C (Refrigerator).

-

Keep under an inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the double bond over long periods.

-

Material is hygroscopic; ensure container is tightly sealed.

-

-

Stability: Stable under normal temperatures and pressures. Avoid strong oxidizing agents (e.g., peroxides, permanganates) which will cleave the alkene.

References

-

Sigma-Aldrich. tert-Butyl N-allylcarbamate Product Specification. Retrieved from

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 86738925, N-BOC allylamine. Retrieved from

-

ChemicalBook. TERT-BUTYL N-ALLYLCARBAMATE Properties and Safety. Retrieved from

-

Organic Chemistry Portal. Synthesis of N-Boc-Propargylic and Allylic Amines. Retrieved from

-

BenchChem. tert-Butyl allyl(2-oxoethyl)carbamate and derivatives. Retrieved from

Sources

- 1. tert-Butyl N-allylcarbamate | CAS 78888-18-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. 叔丁氧基 N-氨基甲酸丙烯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 78888-18-3|tert-Butyl allylcarbamate|BLD Pharm [bldpharm.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. download.basf.com [download.basf.com]

- 6. fishersci.com [fishersci.com]

Navigating the Solubility Landscape of tert-Butyl allylcarbamate: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the solubility characteristics of tert-butyl allylcarbamate, a pivotal building block in contemporary organic synthesis and pharmaceutical development. Recognizing the scarcity of comprehensive quantitative solubility data in publicly accessible literature, this document furnishes a robust framework for understanding and determining this critical physicochemical property. We will delve into the theoretical underpinnings of its solubility based on molecular structure, present its known physical and chemical properties, and provide a meticulous, field-proven experimental protocol for the precise determination of its solubility in a diverse array of organic solvents. This guide is designed to empower researchers, scientists, and drug development professionals with the essential knowledge and practical methodologies to effectively utilize tert-butyl allylcarbamate in their laboratory and developmental endeavors.

Introduction: The Versatility of tert-Butyl allylcarbamate and the Imperative of Solubility

Tert-butyl allylcarbamate, also known as N-Boc-allylamine, is a bifunctional organic molecule of significant interest in modern chemistry.[1] Its structure marries the stability and utility of the tert-butoxycarbonyl (Boc) protecting group with the reactive potential of the allyl moiety. This unique combination renders it an invaluable intermediate in a multitude of synthetic transformations, including the synthesis of complex nitrogen-containing compounds, peptidomimetics, and various pharmaceutical ingredients.[2] The carbamate functional group is a prevalent structural motif in medicinal chemistry, valued for its chemical stability and its ability to modulate intermolecular interactions with biological targets.[3]

The successful application of tert-butyl allylcarbamate in any synthetic route is fundamentally linked to its solubility profile. Solubility dictates the choice of reaction solvents, influences reaction kinetics and yield, and is a critical parameter in purification processes such as crystallization and chromatography. In the context of drug development, understanding the solubility of an active pharmaceutical ingredient (API) or a key intermediate is paramount for formulation design, bioavailability, and overall therapeutic efficacy. A comprehensive understanding of tert-butyl allylcarbamate's behavior in various organic solvents is, therefore, not merely academic but a practical necessity for optimizing its use.

Physicochemical Properties of tert-Butyl allylcarbamate

A foundational understanding of a compound's physical and chemical properties is essential before undertaking any experimental work. The table below summarizes the key properties of tert-butyl allylcarbamate.

| Property | Value | Reference(s) |

| Chemical Formula | C₈H₁₅NO₂ | [1] |

| Molecular Weight | 157.21 g/mol | [1] |

| Appearance | Colorless, low melting solid or white to light yellow powder | [4][5] |

| Melting Point | 36-38 °C | [5] |

| Boiling Point | 48-50 °C at 0.3 mmHg | [5] |

| Density | 0.938 g/mL at 25 °C | [5] |

| Qualitative Solubility | Insoluble in water; Soluble in methanol and other organic solvents. | [4][5] |

The Molecular Basis of tert-Butyl allylcarbamate's Solubility

The solubility of tert-butyl allylcarbamate in a given solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. Its molecular structure contains both polar and non-polar regions, giving it a nuanced solubility profile.

-

Polar Moieties : The carbamate group (-NHCOO-) is the primary polar center of the molecule. The nitrogen and oxygen atoms can participate in hydrogen bonding, particularly with protic solvents. The lone pair of electrons on the nitrogen can also engage in dipole-dipole interactions.

-

Non-Polar Moieties : The tert-butyl group is a bulky, non-polar aliphatic moiety that contributes to the molecule's lipophilicity. The allyl group, while containing a double bond, is also largely non-polar in character.

This duality suggests that tert-butyl allylcarbamate will exhibit favorable solubility in a range of organic solvents, from polar aprotic solvents that can engage in dipole-dipole interactions to less polar solvents where van der Waals forces will predominate. Its insolubility in water is a direct consequence of the large, non-polar tert-butyl and allyl groups outweighing the polar contribution of the carbamate functionality.

Experimental Protocol for the Determination of Solubility

Given the absence of extensive quantitative solubility data, the following detailed protocol outlines the widely accepted "shake-flask" method for the accurate determination of the thermodynamic solubility of tert-butyl allylcarbamate in various organic solvents.[6] This method is considered the gold standard for its reliability and reproducibility.

Rationale for Solvent Selection

The choice of solvents for solubility determination should span a range of polarities and chemical functionalities to provide a comprehensive solubility profile. A suggested set of solvents includes:

-

Protic Polar Solvents : Methanol, Ethanol

-

Aprotic Polar Solvents : Acetone, Acetonitrile, Ethyl Acetate, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)

-

Non-Polar Solvents : Toluene, Hexane, Dichloromethane (DCM)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology

-

Preparation of Saturated Solutions :

-

To a series of 4 mL glass vials, add an excess amount of tert-butyl allylcarbamate (e.g., ~100 mg). The key is to have undissolved solid remaining at equilibrium.

-

Accurately pipette a known volume (e.g., 2.00 mL) of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration :

-

Place the vials in a temperature-controlled shaker or on a rotating wheel set to a constant temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient duration, typically 24 to 48 hours, to ensure that the dissolution equilibrium is reached. The presence of undissolved solid should be visually confirmed at the end of the equilibration period.

-

-

Sample Preparation and Analysis :

-

After equilibration, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes) to pellet the undissolved solid.

-

Carefully withdraw a precise aliquot (e.g., 1.00 mL) of the clear supernatant using a calibrated pipette. Take care not to disturb the solid pellet.

-

Transfer the aliquot to a pre-weighed vial.

-

Evaporate the solvent from the aliquot under a gentle stream of nitrogen or in a vacuum oven at a temperature below the melting point of tert-butyl allylcarbamate.

-

Once the solvent is completely removed, reweigh the vial containing the solid residue.

-

-

Calculation of Solubility :

-

The mass of the dissolved tert-butyl allylcarbamate is the difference between the final and initial weights of the vial.

-

The solubility can then be calculated in the desired units (e.g., g/100 mL or mol/L).

Example Calculation :

-

Volume of supernatant taken = 1.00 mL

-

Mass of dissolved solid = 0.050 g

-

Solubility = (0.050 g / 1.00 mL) * 100 mL = 5.0 g/100 mL

-

Safety and Handling

Tert-butyl allylcarbamate should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is harmful if swallowed.[1] All handling should be performed in a well-ventilated fume hood. Store the compound in a tightly sealed container in a cool, dry place.

Conclusion

While a comprehensive, publicly available database of quantitative solubility data for tert-butyl allylcarbamate remains to be compiled, this guide provides the theoretical framework and a robust experimental protocol for its determination. By understanding the interplay of its polar and non-polar functionalities and by applying the detailed methodology presented, researchers can confidently and accurately determine the solubility of this versatile compound in a wide range of organic solvents. This knowledge is critical for the efficient and effective application of tert-butyl allylcarbamate in the advancement of chemical synthesis and drug discovery.

References

-

tert-Butyl allylcarbamate. ChemBK. [Link]

-

How will you determine the solubility of a solid in a liquid solvent? Quora. [Link]

-

Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. [Link]

-

Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. [Link]

-

Organic Carbamates in Drug Design and Medicinal Chemistry. Chemical Reviews. [Link]

-

Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data. [Link]

-

Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery. [Link]

-

The Experimental Determination of Solubilities. ResearchGate. [Link]

-

Organic Carbamates in Drug Design and Medicinal Chemistry. Chemical Reviews. [Link]

-

Studies on the solvent dependence of the carbamic acid formation from ω-(1-naphthyl)alkylamines and carbon dioxide. ResearchGate. [Link]

-

Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. [Link]

-

Carbamate. Wikipedia. [Link]

-

2.2: Solubility Lab. Chemistry LibreTexts. [Link]

-

tert-butyl N-(prop-2-en-1-yl)carbamate. PubChem. [Link]

-

Recent Advances in the Chemistry of Metal Carbamates. Molecules. [Link]

Sources

- 1. tert-butyl N-(prop-2-en-1-yl)carbamate | C8H15NO2 | CID 4067274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chembk.com [chembk.com]

- 5. 78888-18-3 CAS MSDS (TERT-BUTYL N-ALLYLCARBAMATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

tert-Butyl allylcarbamate melting point and boiling point

CAS Registry Number: 78888-18-3 Synonyms: N-Boc-allylamine, N-(tert-Butoxycarbonyl)allylamine, Allylcarbamic acid tert-butyl ester[1][2][3][4]

Executive Summary

tert-Butyl allylcarbamate is a pivotal nitrogen-containing building block in organic synthesis, serving as a protected primary amine with an appended alkene functionality. Its structural duality—combining the acid-labile tert-butyloxycarbonyl (Boc) protecting group with a reactive allyl handle—makes it indispensable in Ring-Closing Metathesis (RCM) , Cross-Metathesis (CM) , and radical polymerization workflows.

This guide provides a rigorous physicochemical profile and validated handling protocols for researchers utilizing this compound in drug discovery and advanced material synthesis.

Physicochemical Characterization

The physical state of tert-butyl allylcarbamate is a common source of confusion in the laboratory due to its melting point falling just above standard room temperature.

Core Properties Table

| Property | Experimental Value | Condition / Method | Source |

| Melting Point (MP) | 36 – 41 °C | Standard Pressure | [1][2][3] |

| Boiling Point (BP) | 48 – 50 °C | Vacuum (0.3 – 1.0 mmHg) | [1][4] |

| Density | 0.938 g/mL | at 25 °C | [1][5] |

| Refractive Index | 1.439 | at 20 °C | [5] |

| Flash Point | 79 °C (175 °F) | Closed Cup | [1][4] |

| Appearance | White low-melting solid or colorless liquid | Dependent on ambient temp | [2] |

Technical Analysis of Phase Behavior

Expertise & Insight:

-

The "Solid-Liquid" Ambiguity: With a melting point range of 36–41 °C, tert-butyl allylcarbamate exists as a solid in cold storage (4 °C) but may appear as a liquid or a semi-solid slush in warm laboratory environments (>25 °C).

-

Handling Implication: Do not attempt to chip or scrape the solid from the bottle, as it is waxy. Instead, gently warm the container in a water bath (approx. 45 °C) to fully liquefy the compound before dispensing via syringe or pipette. This ensures accurate volumetric measurement.

Distillation Dynamics

Causality in Purification: While theoretical models predict an atmospheric boiling point near 195 °C, attempting to distill this compound at 760 mmHg is unsafe . The Boc moiety is thermally labile and can undergo thermolytic cleavage (releasing isobutene and CO₂) at temperatures exceeding 150 °C.

-

Protocol: Purification must be performed under high vacuum (<1 mmHg). The observed boiling point of 48–50 °C at 0.3–1.0 mmHg allows for safe distillation without thermal degradation.

Synthetic Methodology

The synthesis of tert-butyl allylcarbamate is a self-validating protocol relying on the nucleophilic attack of allylamine on di-tert-butyl dicarbonate (Boc₂O).

Reaction Workflow (Graphviz)

Figure 1: Mechanistic pathway for the Boc-protection of allylamine.

Validated Synthesis Protocol

Objective: Synthesis of N-Boc-allylamine on a 30 mmol scale.

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and an addition funnel. Purge with nitrogen.

-

Reagent Prep: Dissolve Allylamine (1.71 g, 30 mmol) and Triethylamine (3.64 g, 36 mmol) in Dichloromethane (DCM) (30 mL). Cool the solution to 0 °C using an ice bath.

-

Addition: Dissolve (Boc)₂O (6.55 g, 30 mmol) in DCM (10 mL) and add dropwise over 30 minutes. The slow addition prevents localized overheating and controls CO₂ evolution.

-

Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 3 hours. Monitor via TLC (stain with Ninhydrin; free amine is purple, product is faint/invisible, so KMnO₄ is preferred for the alkene).

-

Workup:

-

Wash with 1M HCl (2 x 20 mL) to remove unreacted amine and TEA.

-

Wash with Saturated NaHCO₃ (20 mL) to neutralize acid traces.

-

Wash with Brine (20 mL).

-

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: If the purity is <95%, distill under vacuum (approx. 50 °C @ 0.5 mmHg).

Applications in Drug Development

The primary utility of tert-butyl allylcarbamate lies in its ability to serve as a "masked" amine that can participate in olefin metathesis.

Ring-Closing Metathesis (RCM)

It is a precursor for synthesizing nitrogen heterocycles (pyrrolidines, piperidines) via Grubbs' catalysts.

Figure 2: Workflow for synthesizing cyclic amines via RCM using N-Boc-allylamine.

Strategic Advantages

-

Orthogonality: The Boc group is stable to basic conditions (e.g., NaH used in alkylation) and oxidative conditions (metathesis), but easily removed with acid (TFA or HCl/Dioxane).

-

Atom Economy: In polymerization, it allows for the introduction of amine functionalities into polymer backbones without poisoning transition metal catalysts.

Safety and Handling (SDS Summary)

-

GHS Classification: Acute Toxicity, Oral (Category 4); Skin Irritation (Category 2).

-

Signal Word: Warning.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation).

-

Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2–8 °C .

-

Incompatibility: Strong oxidizing agents, strong acids (will remove Boc group).

References

-

Sigma-Aldrich.[4] tert-Butyl N-allylcarbamate Product Specification & SDS. 2024 . Link

-

Tokyo Chemical Industry (TCI). Product B3618: tert-Butyl N-Allylcarbamate. 2024 .[5] Link

-

Fisher Scientific.[6] tert-Butyl N-allylcarbamate, 97%. 2024 .[3] Link

-

ChemicalBook. tert-Butyl N-allylcarbamate Properties and Safety. 2024 . Link

-

PureSynth.[7] Tert-Butyl N-Allylcarbamate 98.0% (GC). 2024 . Link

Sources

- 1. tert-Butyl N-Allylcarbamate | 78888-18-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. tert-butyl N-(prop-2-en-1-yl)carbamate | C8H15NO2 | CID 4067274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tert-Butyl N-allylcarbamate, 97% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. TERT-BUTYL N-ALLYLCARBAMATE | 78888-18-3 [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. Cas Landing [thermofisher.com]

- 7. pure-synth.com [pure-synth.com]

A Comprehensive Spectroscopic Guide to tert-Butyl Allylcarbamate for Advanced Research

This technical guide provides an in-depth analysis of the spectroscopic signature of tert-butyl allylcarbamate (N-Boc-allylamine), a critical intermediate in synthetic organic chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data repository. It offers a detailed interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in the principles of chemical structure and reactivity. Our objective is to provide a self-validating framework for the identification and characterization of this compound, ensuring the integrity of subsequent synthetic applications.

tert-Butyl allylcarbamate, with the molecular formula C₈H₁₅NO₂, serves as a stable, protected form of allylamine.[1][2] The tert-butoxycarbonyl (Boc) protecting group is instrumental in modern organic synthesis, enabling selective reactions at other sites of the molecule before its clean removal under acidic conditions. Accurate spectroscopic verification is the cornerstone of its reliable use in multi-step syntheses.

Molecular Structure and Spectroscopic Correlation

Understanding the molecule's architecture is fundamental to interpreting its spectroscopic output. Each unique electronic environment within the molecule gives rise to a distinct signal, providing a complete structural fingerprint.

Caption: Molecular structure of tert-butyl allylcarbamate with key carbon atoms numbered.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For tert-butyl allylcarbamate, we expect five distinct signals.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Rationale |

| -C(CH₃ )₃ (t-Butyl) | ~1.45 | Singlet (s) | 9H | N/A | Nine equivalent protons on the sterically bulky tert-butyl group, with no adjacent protons to couple with, resulting in a sharp singlet. |

| -CH₂ -CH=CH₂ (Allylic) | ~3.80 | Triplet of doublets (td) or Multiplet (m) | 2H | J ≈ 5-6 Hz, 1.5 Hz | These protons are coupled to both the adjacent N-H proton and the vinyl (=CH-) proton, leading to a complex splitting pattern. |

| -NH- | ~4.60 | Broad Singlet (br s) | 1H | N/A | The carbamate proton signal is often broad due to quadrupole broadening from the adjacent nitrogen and potential hydrogen bonding. |

| -CH=CH₂ (Vinyl) | ~5.10 - 5.25 | Multiplet (m) | 2H | J ≈ 10-17 Hz | The two terminal vinyl protons are diastereotopic and exhibit complex splitting due to coupling with each other (geminal) and the other vinyl proton (vicinal). |

| -CH =CH₂ (Vinyl) | ~5.80 - 5.95 | Multiplet (m) | 1H | J ≈ 5-17 Hz | This proton is coupled to the two allylic protons and the two terminal vinyl protons, resulting in a complex multiplet in the most deshielded region of the spectrum. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. A proton-decoupled spectrum shows a single peak for each non-equivalent carbon.

| Carbon Assignment | Chemical Shift (δ) ppm | Rationale |

| -C (CH₃)₃ (t-Butyl Methyls) | ~28.5 | Shielded sp³ carbons of the three equivalent methyl groups. |

| -C H₂-CH=CH₂ (Allylic) | ~44.0 | sp³ carbon adjacent to the electron-withdrawing nitrogen atom. |

| -C (CH₃)₃ (Quaternary) | ~79.0 | sp³ quaternary carbon bonded to oxygen, causing a downfield shift. |

| -CH=C H₂ (Vinyl) | ~116.5 | Terminal sp² carbon of the alkene. |

| -C H=CH₂ (Vinyl) | ~135.0 | Internal sp² carbon of the alkene, deshielded relative to the terminal carbon. |

| -C =O (Carbonyl) | ~156.0 | The carbonyl carbon of the carbamate group, highly deshielded due to the electronegative oxygen and nitrogen atoms. |

A standardized protocol ensures reproducibility and data quality.

-

Sample Preparation: Dissolve approximately 10-20 mg of tert-butyl allylcarbamate in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher for optimal resolution.

-

Pulse Program: Standard single-pulse (zg30).

-

Number of Scans: 16-32, to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

-

¹³C NMR Acquisition:

-

Spectrometer: Same instrument as ¹H NMR.

-

Pulse Program: Proton-decoupled (zgpg30).

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width: 0-220 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by detecting their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Significance |

| ~3330 | N-H | Stretch | Confirms the presence of the secondary amine within the carbamate linkage. |

| ~3080 | C(sp²)-H | Stretch | Indicates the presence of the alkene C-H bonds. |

| ~2980, 2930 | C(sp³)-H | Stretch | Characteristic of the C-H bonds in the t-butyl and allylic methylene groups. |

| ~1690-1710 | C=O | Stretch | A strong, sharp absorption characteristic of the carbamate carbonyl group. |

| ~1645 | C=C | Stretch | Confirms the presence of the carbon-carbon double bond. |

| ~1520 | N-H | Bend | Complements the N-H stretching vibration, confirming the carbamate group. |

| ~1170 | C-O | Stretch | Corresponds to the stretching of the C-O bond in the ester portion of the carbamate. |

-

Background Scan: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal to subtract atmospheric and instrumental interferences.

-

Sample Application: Place a small amount of solid or liquid tert-butyl allylcarbamate directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering definitive proof of its identity and structural insights. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is typically observed.

A primary fragmentation pathway for tert-butyl esters involves the loss of the tert-butyl group as isobutylene, a neutral loss of 56 Da, leading to a prominent fragment ion.

Caption: Primary fragmentation pathway of tert-butyl allylcarbamate in MS.

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Ionization: Introduce the sample into an Electrospray Ionization (ESI) source in positive ion mode.

-

Analysis: Acquire the full scan mass spectrum over a range of m/z 50-500 to observe the parent ion.

-

Tandem MS (MS/MS): To confirm fragmentation, select the parent ion (m/z 158) and subject it to collision-induced dissociation (CID) to observe the daughter ions (e.g., m/z 102).

Integrated Spectroscopic Workflow

The conclusive identification of tert-butyl allylcarbamate relies on the synergistic use of these techniques. Each method provides a piece of the puzzle, and together they offer an unambiguous structural confirmation.

Caption: Integrated workflow for the characterization of synthesized compounds.

By following this comprehensive guide, researchers can confidently verify the identity and purity of tert-butyl allylcarbamate, ensuring the success and reproducibility of their synthetic endeavors.

References

-

PubChem. tert-butyl N-(prop-2-en-1-yl)carbamate. National Center for Biotechnology Information. [Link]

-

Spectral Database for Organic Compounds (SDBS). SDBS Home. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

Sources

Commercial Availability and Suppliers of tert-Butyl Allylcarbamate

Part 1: Executive Summary & Strategic Importance

tert-Butyl allylcarbamate (N-Boc-allylamine) is a pivotal nitrogen-protecting group intermediate used extensively in the synthesis of pharmaceutical scaffolds, particularly for introducing allyl functionalities via Grubbs metathesis, Heck coupling, or radical cyclizations.

For drug development professionals, the procurement strategy for this compound often dictates the safety profile of the early-stage laboratory. While the compound itself is a stable, low-melting solid, its precursor—allylamine —is a highly toxic, volatile lachrymator. Consequently, the "Make vs. Buy" decision heavily favors buying to mitigate EHS (Environment, Health, and Safety) risks associated with handling free allylamine.

This guide provides a technical breakdown of commercial availability, supplier tiers, quality assurance protocols, and handling requirements for CAS 78888-18-3.

Part 2: Technical Dossier & Physicochemical Profile

Understanding the physical state of tert-Butyl allylcarbamate is critical for logistics. With a melting point near human body temperature, it frequently arrives as a liquid or a slush during summer months, requiring specific receiving protocols.

Table 1: Physicochemical Specifications

| Property | Specification | Operational Note |

| CAS Number | 78888-18-3 | Primary identifier. |

| Molecular Formula | MW: 157.21 g/mol . | |

| Physical State | Low-melting solid / Liquid | MP: 36–38 °C .[1] May melt during transit. |

| Boiling Point | 48–50 °C @ 0.3 mmHg | High vacuum required for distillation. |

| Density | 0.938 g/mL | Relevant for volumetric dispensing if melted. |

| Solubility | Methanol, DCM, EtOAc | Insoluble in water. |

| Flash Point | ~79 °C | Combustible liquid classification when melted. |

| Detection | No UV Chromophore | Critical: Does not visualize well under UV (254 nm). Use Iodine ( |

Part 3: The "Make vs. Buy" Decision Matrix

While synthesis is straightforward, the safety overhead of the starting material drives the commercial market.

Synthesis Pathway (For Reference)

The standard synthesis involves the protection of allylamine with Di-tert-butyl dicarbonate (

Figure 1: Synthesis pathway highlighting the toxicity barrier of the starting material.

Recommendation:

-

< 100 g Requirement: BUY . The cost of EHS controls (fume hood scrubbing, waste disposal of allylamine) exceeds the commercial price premium.

-

> 1 kg Requirement: OUTSOURCE . Contract Manufacturing Organizations (CMOs) are better equipped to handle bulk allylamine safely.

Part 4: Supply Chain Landscape & Supplier Selection

The market is divided into high-cost catalog suppliers (speed) and bulk building-block specialists (economy).

Tier 1: Catalog Suppliers (Speed & Reliability)

Best for: Medicinal Chemistry, Screening (1g – 25g) These vendors hold stock in local warehouses (US/EU) and offer same-day shipping.

-

Sigma-Aldrich (MilliporeSigma): High reliability, extensive QC documentation.

-

TCI Chemicals: Strong inventory in Japan/US; often cheaper than Sigma for this specific CAS.

-

Thermo Scientific (Alfa Aesar/Acros): Good availability of 5g and 25g pack sizes.

Tier 2: Building Block Specialists (Scale & Cost)

Best for: Process Development, Pilot Scale (100g – 1kg) These suppliers specialize in "building blocks" and often synthesize on-demand or hold bulk stock in centralized hubs.

-

Combi-Blocks: A primary source for this class of protected amines. often 30-50% cheaper than Tier 1 for >25g quantities.

-

Enamine: Excellent for very large libraries, though lead times can be longer if shipping from Ukraine/Latvia.

-

Biosynth: Strong sourcing capabilities for intermediate scales.

Supplier Qualification Workflow

Do not blindly select the cheapest option. Use this logic flow to determine the correct vendor tier.

Figure 2: Strategic sourcing decision tree based on scale.

Part 5: Quality Assurance & Handling Protocol

Because tert-Butyl allylcarbamate has a low melting point, purity degradation can occur if the product undergoes repeated freeze-thaw cycles or is stored improperly.

Incoming Inspection (QC Protocol)

Upon receipt, validate the identity and purity using the following self-validating checks.

-

Visual Inspection:

-

Observation: Colorless solid or liquid.

-

Red Flag: Yellow/Brown coloration indicates oxidation or polymerization.

-

-

1H NMR Validation (CDCl3):

-

Boc Group: Strong singlet (~9H) at

1.45 ppm. -

Allyl - CH2: Broad triplet/multiplet (~2H) at

3.7–3.8 ppm. -

Allyl - Terminal Vinyl: Multiplets (~2H) at

5.1–5.3 ppm. -

Allyl - Internal Vinyl: Multiplet (~1H) at

5.8–5.9 ppm. -

Impurity Check: Look for free allylamine peaks (shifted) or

residue (singlet at 1.5 ppm, distinct from product).

-

-

TLC (Thin Layer Chromatography):

-

Mobile Phase: 10-20% EtOAc in Hexanes.

-

Visualization: Iodine (

) Chamber or PMA (Phosphomolybdic Acid) stain. -

Note: Do not rely on UV (254 nm); the carbonyl absorption is too weak.

-

Storage & Handling

-

Temperature: Store at 2–8 °C (Refrigerator).

-

Atmosphere: Hygroscopic? No, but moisture can hydrolyze the carbamate over long periods. Store under Argon/Nitrogen if possible.

-

Melting: If the product arrives as a liquid (summer delivery), do not be alarmed. Re-solidify in the fridge. If dispensing by volume (liquid), ensure the density (0.938 g/mL) is used, but weight-based dispensing is more accurate.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24866427, tert-Butyl N-allylcarbamate. Retrieved from [Link]

Sources

A Preliminary Investigation into the Reactivity of tert-Butyl Allylcarbamate: A Technical Guide for Synthetic Chemists

Abstract

This technical guide provides a detailed preliminary investigation into the reactivity of tert-butyl allylcarbamate, a versatile bifunctional molecule of significant interest to researchers, scientists, and drug development professionals. Possessing both a nucleophilic Boc-protected amine and a reactive allyl group, this compound serves as a valuable building block in organic synthesis. This document explores the fundamental reactivity of its constituent functional groups, detailing key transformations such as deprotection of the carbamate and various reactions of the allyl moiety, including cycloadditions and olefin metathesis. The causality behind experimental choices is elucidated, and where available, detailed, step-by-step methodologies for key experiments are provided. This guide aims to serve as a foundational resource for chemists seeking to strategically incorporate tert-butyl allylcarbamate into their synthetic endeavors.

Introduction: Unveiling a Versatile Synthetic Building Block

tert-Butyl allylcarbamate, also known as N-Boc-allylamine, is an organic compound featuring a carbamate functional group derived from the reaction of allylamine with a tert-butoxycarbonyl (Boc) protecting group.[1] The presence of the sterically hindering tert-butyl group influences its reactivity and solubility, while the allyl group's carbon-carbon double bond offers a gateway to a diverse array of chemical transformations, including polymerization and cross-linking.[1] This unique structural combination makes it a valuable intermediate in the synthesis of a wide range of molecules, from polymers to pharmaceuticals.[1][2]

Table 1: Physicochemical Properties of tert-Butyl Allylcarbamate

| Property | Value | Reference(s) |

| CAS Number | 78888-18-3 | [3][4] |

| Molecular Formula | C₈H₁₅NO₂ | [3][4] |

| Molecular Weight | 157.21 g/mol | [3][5] |

| Appearance | White to light yellow powder or lump; colorless to pale yellow liquid | [1] |

| Melting Point | 36-38 °C | [3] |

| Boiling Point | 48-50°C at 0.3 mmHg | [6] |

| Density | 0.938 g/mL at 25 °C | [3] |

| Solubility | Soluble in organic solvents, limited solubility in water. | [1][6] |

Synthesis of tert-Butyl Allylcarbamate

The most common and straightforward synthesis of tert-butyl allylcarbamate involves the reaction of allylamine with di-tert-butyl dicarbonate (Boc₂O). This reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of the Boc anhydride, leading to the formation of the carbamate and the release of tert-butanol and carbon dioxide as byproducts.

General Experimental Protocol: Synthesis from Allylamine and Boc₂O

Reaction Scheme:

Caption: General synthesis of tert-butyl allylcarbamate.

Step-by-Step Procedure:

While a specific, detailed, peer-reviewed protocol for the synthesis of tert-butyl allylcarbamate was not found in the initial search, a general procedure for the Boc protection of primary amines can be adapted. The following is a representative protocol:

-

Dissolution of Amine: Dissolve allylamine (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). The concentration is typically in the range of 0.1-0.5 M.

-

Addition of Boc Anhydride: To the stirred solution of allylamine, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0-1.2 equivalents) in the same solvent dropwise at 0 °C (ice bath).

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting amine is consumed.

-

Work-up: Upon completion, the reaction mixture is typically washed with a weak aqueous acid (e.g., 1 M HCl) to remove any unreacted allylamine, followed by a wash with saturated aqueous sodium bicarbonate solution and then brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by flash column chromatography on silica gel if necessary, though often the product is of sufficient purity after the extractive work-up.

Reactivity of the Carbamate Moiety: The Gateway to the Free Amine

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under a variety of conditions and its facile removal under acidic conditions.[7]

Acid-Mediated Deprotection

The most common method for the deprotection of the Boc group is treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[5][7]

Mechanism of Boc Deprotection with TFA:

-

Protonation: The carbonyl oxygen of the carbamate is protonated by the acid.

-

Formation of Carbocation: The protonated carbamate collapses, leading to the formation of a stable tert-butyl cation, carbon dioxide, and the free amine.

-

Fate of the tert-Butyl Cation: The tert-butyl cation can be trapped by a nucleophile (like the trifluoroacetate anion to form tert-butyl trifluoroacetate) or undergo elimination to form isobutylene.[5][8][9]

Caption: Mechanism of acid-catalyzed Boc deprotection.

General Experimental Protocol for Boc Deprotection with TFA:

-

Dissolution: Dissolve the tert-butyl allylcarbamate in a suitable solvent, typically dichloromethane (DCM).

-

Acid Addition: Add trifluoroacetic acid (TFA), often in a 1:1 or 1:4 ratio with DCM, to the solution at 0 °C.

-

Reaction: Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

-

Work-up: The solvent and excess TFA are removed under reduced pressure. The residue is then typically dissolved in a suitable solvent and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. The organic layer is then dried and concentrated to yield the free amine.

Note: The presence of the allyl group does not typically interfere with the Boc deprotection under standard acidic conditions. However, strongly acidic conditions and prolonged reaction times should be avoided to prevent potential side reactions involving the double bond.

Reactivity of the Allyl Group: A Hub for Carbon-Carbon and Carbon-Heteroatom Bond Formation

The allyl group in tert-butyl allylcarbamate is a versatile functional handle for a variety of synthetic transformations.

Cycloaddition Reactions

The double bond of the allyl group can participate in cycloaddition reactions, providing access to various heterocyclic structures.

tert-Butyl allylcarbamate is a known precursor for the synthesis of isoxazolidines through [3+2] cycloaddition reactions with nitrones.[2][10] Nitrones are 1,3-dipoles that react with alkenes to form five-membered heterocyclic rings.[11]

General Reaction Scheme:

Caption: [3+2] Cycloaddition for isoxazolidine synthesis.

Synthesis of Thiazolidin-2-ones

The reaction of tert-butyl allylcarbamate with xanthates can lead to the formation of 5-substituted thiazolidin-2-ones.[2] This transformation likely proceeds through a radical cyclization mechanism.

Olefin Metathesis

The allyl group can participate in olefin metathesis reactions, a powerful tool for the formation of new carbon-carbon double bonds. For instance, ring-closing metathesis (RCM) of a diene derived from tert-butyl allylcarbamate can be used to construct nitrogen-containing heterocycles.[12][13]

General RCM Scheme:

Caption: Ring-closing metathesis to form cyclic amines.

Applications in Drug Discovery and Development

The bifunctional nature of tert-butyl allylcarbamate makes it a valuable building block in the synthesis of complex molecules, including those with therapeutic potential. The Boc-protected amine allows for its incorporation into a growing peptide chain or for its modification, while the allyl group can be further functionalized. While specific examples of marketed drugs directly using tert-butyl allylcarbamate as a starting material are not prevalent in the initial literature search, its structural motifs are found in various bioactive compounds. The synthesis of nitrogen-containing heterocycles, which are common scaffolds in many antiviral and anticancer agents, highlights its potential in medicinal chemistry.[14][15][16][17][18][19][20][21]

Safety and Handling

tert-Butyl allylcarbamate should be handled with appropriate safety precautions in a well-ventilated area, and personal protective equipment (gloves, safety glasses) should be worn.[1] It is important to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

This preliminary investigation demonstrates that tert-butyl allylcarbamate is a versatile and valuable reagent in organic synthesis. Its two distinct functional groups, the Boc-protected amine and the allyl group, can be manipulated with a high degree of selectivity, providing access to a wide range of molecular architectures. The straightforward deprotection of the Boc group to reveal the primary amine, coupled with the diverse reactivity of the allyl moiety in cycloadditions and metathesis reactions, underscores its utility for researchers in both academic and industrial settings, particularly in the field of drug discovery. Further in-depth studies into specific reaction protocols and applications in the total synthesis of complex natural products and pharmaceuticals are warranted to fully exploit the synthetic potential of this important building block.

References

- Google Patents.

-

MDPI. New Eco-Friendly Xanthate-Based Flotation Agents. [Link].

-

MDPI. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. [Link].

-

Organic Syntheses. DI-tert-BUTYL DICARBONATE. [Link].

-

Pittelkow, M. Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. [Link].

-

Organic Syntheses. -, Carbamic acid, [[(trifluoromethyl)sulfonyl]carbonimidoyl]bis-, bis(1,1-dimethylethyl) ester. [Link].

-

Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link].

-

ACS Publications. Ring-Closing Alkyne Metathesis Approach toward the Synthesis of Alkyne Mimics of Thioether A-, B-, C-, and DE-Ring Systems of the Lantibiotic Nisin Z | Organic Letters. [Link].

-

ResearchGate. ChemInform Abstract: [3 + 2] Cycloaddition Reactions of Arylallenes with C-(N-Arylcarbamoyl)- and C,C-Bis(methoxycarbonyl)nitrones and Subsequent Rearrangements. [Link].

-

ResearchGate. FT-IR spectrum of tert-butyl... | Download Scientific Diagram. [Link].

-

ACS Publications. Ring-Closing Metathesis of Chiral Allylamines. Enantioselective Synthesis of (2S,3R,4S)-3,4-Dihydroxyproline. [Link].

-

Chemistry Stack Exchange. What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? [Link].

-

National Center for Biotechnology Information. Synthesis and Applications of Nitrogen-Containing Heterocycles as Antiviral Agents. [Link].

-

MDPI. A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. [Link].

-

RSC Publishing. Synthesis of functionalized 5-substituted thiazolidine-2-thiones via adscititious xanthate-promoted radical cyclization of allyl(alkyl/aryl)dithiocarbamates. [Link].

-

MDPI. Nitrones: Comprehensive Review on Synthesis and Applications. [Link].

-

RSC Publishing. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives. [Link].

-

National Center for Biotechnology Information. Strain-promoted cycloadditions involving nitrones and alkynes--rapid tunable reactions for bioorthogonal labeling. [Link].

-

National Center for Biotechnology Information. Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. [Link].

-

Supporting Information. 2. [Link].

-

National Center for Biotechnology Information. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. [Link].

-

Fisher Scientific. Amine Protection / Deprotection. [Link].

-

ResearchGate. Design, synthesis and biological evaluation of N -arylsulfonyl carbazoles as novel anticancer agents. [Link].

-

National Center for Biotechnology Information. Synthesis and antiviral activity of a novel class of (5-oxazolyl)phenyl amines. [Link].

-

Wiley Online Library. The [3 + 2] Nitrone-Olefin Cycloaddition Reaction. [Link].

-

Organic Chemistry Portal. tert-Butyl Esters. [Link].

-

National Center for Biotechnology Information. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. [Link].

-

RSC Publishing. 1,3-Dipolar cycloaddition of nitrones: synthesis of multisubstituted, diverse range of heterocyclic compounds. [Link].

-

National Center for Biotechnology Information. Synthesis and in vitro antitumor evaluation of primary amine substituted quinazoline linked benzimidazole. [Link].

-

RSC Publishing. Ring closing metathesis (RCM) approach to the synthesis of conduramine B-2, ent-conduramine F-2, aminocyclopentitol and trihydroxyazepane. [Link].

-

University of California, Davis. Full Interpretation of IR and NMR Spectra 13C NMR Interpretation. [Link].

-

National Center for Biotechnology Information. Design, synthesis, antiviral activity and mode of action of phenanthrene-containing N-heterocyclic compounds inspired by the phenanthroindolizidine alkaloid antofine. [Link].

-

Indian Academy of Sciences. Rapid Communication Highly selective deprotection of tert-butyl esters using ytterbium triflate as a catalyst under mild conditions. [Link].

-